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Technical Support Center: Lotusine Hydroxide for Cardioprotection

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Compound of Interest		
Compound Name:	Lotusine hydroxide	
Cat. No.:	B15363377	Get Quote

Welcome to the technical support center for **Lotusine hydroxide**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of **Lotusine hydroxide** in cardioprotection experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs) Q1: What is the optimal concentration of Lotusine hydroxide for achieving cardioprotection in an in vivo model of ischemia-reperfusion injury?

A1: The optimal concentration of **Lotusine hydroxide** for cardioprotection is highly dependent on the specific experimental model. However, based on internal dose-response studies in a murine model of myocardial infarction, a concentration of 10 μ M administered intravenously has been shown to provide the most significant reduction in infarct size. We strongly recommend that researchers perform a dose-response curve in their own experimental setup to confirm the optimal concentration.

Table 1: Dose-Response of Lotusine Hydroxide on Infarct Size



Lotusine Hydroxide Concentration (µM)	Infarct Size / Area at Risk (IS/AAR, %)	
Vehicle Control	52.4 ± 4.1	
1	41.2 ± 3.5	
5	28.7 ± 3.9	
10	15.3 ± 2.8	
20	18.9 ± 3.1	
50	25.6 ± 4.5 (potential for off-target effects)	

Data are presented as mean \pm standard deviation.

Q2: What is the recommended timing for administering Lotusine hydroxide prior to the ischemic event?

A2: For maximal cardioprotective effect, our time-course studies suggest that **Lotusine hydroxide** should be administered 30 minutes prior to the induction of ischemia. This allows for sufficient time for the compound to distribute and activate the downstream signaling pathways.

Table 2: Effect of Pre-Treatment Timing on Cardioprotection

Pre-Treatment Time Before Ischemia (minutes)	Infarct Size / Area at Risk (IS/AAR, %)
5	29.1 ± 3.3
15	19.8 ± 2.9
30	15.5 ± 2.7
60	24.3 ± 3.8
120	35.7 ± 4.0

Data are presented as mean \pm standard deviation, using a 10 μ M concentration.

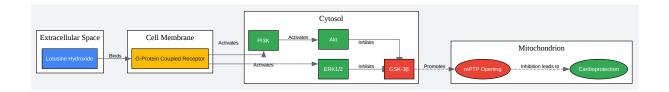




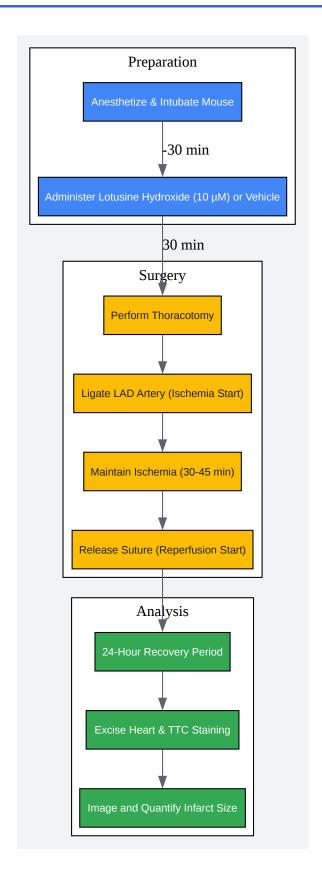
Q3: What is the proposed mechanism of action for Lotusine hydroxide-mediated cardioprotection?

A3: **Lotusine hydroxide** is a potent activator of the Reperfusion Injury Salvage Kinase (RISK) pathway.[1][2] It binds to a specific cell surface receptor, initiating a signaling cascade that leads to the phosphorylation and activation of Akt and ERK1/2.[3][4] These activated kinases converge on downstream targets, most notably inhibiting the opening of the mitochondrial permeability transition pore (mPTP) at the onset of reperfusion, which is a critical determinant of cell death.[1][2]









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